molecular formula C19H22N2O3 B5005606 11-(3-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

11-(3-hydroxy-4-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one

Cat. No. B5005606
M. Wt: 326.4 g/mol
InChI Key: ULHAKXHPFPFAKO-UHFFFAOYSA-N
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Description

The compound appears to contain a 3-hydroxy-4-methoxybenzyl group, which is a common moiety in many natural products and pharmaceuticals . This group consists of a benzyl (phenylmethane) structure with hydroxy (-OH) and methoxy (-OCH3) substituents, which can contribute to the overall polarity and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. The 3-hydroxy-4-methoxybenzyl group is polar due to the presence of hydroxy and methoxy groups, and this could influence properties such as solubility and melting point .

Future Directions

Future research could involve further exploration of the synthesis, characterization, and biological activity of your compound. This could include developing more efficient synthesis methods, studying the compound’s interactions with biological targets, and assessing its potential therapeutic applications .

properties

IUPAC Name

11-[(3-hydroxy-4-methoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-24-18-6-5-13(8-17(18)22)9-20-10-14-7-15(12-20)16-3-2-4-19(23)21(16)11-14/h2-6,8,14-15,22H,7,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHAKXHPFPFAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3CC(C2)C4=CC=CC(=O)N4C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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